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Compound of Interest
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Cat. No.: B051070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of bromofluoromethane (CH₂BrF). The information contained herein is intended to support

research, drug development, and other scientific applications where a thorough understanding

of the energetic characteristics of this compound is essential. This document summarizes key

quantitative data, outlines the methodologies for their determination, and illustrates the

fundamental relationships between these properties.

Core Thermodynamic Properties of
Bromofluoromethane
The thermodynamic properties of a substance are fundamental to understanding its stability,

reactivity, and behavior in chemical and physical processes. For bromofluoromethane, a

gaseous halomethane, these properties are crucial for applications ranging from chemical

synthesis to atmospheric modeling.

Quantitative Data Summary
The key thermodynamic properties for gaseous bromofluoromethane at standard conditions

(298.15 K and 1 bar) are summarized in the table below.
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Thermodynamic
Property

Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH° -211.9 ± 4.9 kJ/mol

Standard Molar

Entropy
S° 276.3 J/(mol·K)

Molar Heat Capacity

at Constant Pressure
c_p 49.2 J/(mol·K)

Note: The value for the standard Gibbs free energy of formation is not readily available in the

cited literature. It can, however, be calculated using the fundamental thermodynamic

relationship illustrated in the diagram below, provided the standard enthalpy and entropy of

formation of the constituent elements in their standard states are known.

The enthalpy of formation value presented is sourced from the Active Thermochemical Tables

(ATcT), which utilizes a comprehensive network approach to derive highly accurate and

internally consistent thermochemical data.[1][2] Values for standard molar entropy and heat

capacity are also well-established.[3]

Methodologies for a Deeper Understanding
The determination of the thermodynamic properties of a compound like bromofluoromethane
involves a combination of experimental and computational methods. While detailed, step-by-

step protocols for this specific molecule are proprietary and not publicly available, this section

outlines the standard, widely accepted methodologies employed for gaseous halomethanes.

Experimental Protocols
1. Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of a compound is typically determined indirectly through

combustion calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen atmosphere within a device called a bomb calorimeter. The heat released during this
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exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature

change is precisely measured.

Apparatus: A high-pressure reaction vessel (the "bomb"), a water-filled insulating container

(calorimeter), a high-precision thermometer, and an ignition system.

Procedure Outline:

A weighed sample of a related compound that undergoes clean and complete combustion

is placed in the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in the calorimeter, and the initial

temperature is recorded.

The sample is ignited electrically, and the combustion reaction proceeds rapidly.

The final temperature of the water is recorded after thermal equilibrium is reached.

The heat of combustion is calculated from the temperature change and the predetermined

heat capacity of the calorimeter system.

Hess's Law is then applied to the heat of combustion data, along with the known standard

enthalpies of formation of the combustion products (e.g., CO₂, H₂O, HF, and HBr), to

calculate the standard enthalpy of formation of the original compound.

2. Spectroscopic Methods for Entropy and Heat Capacity:

Standard molar entropy and heat capacity are determined from molecular structure and

vibrational frequencies, which are obtained from spectroscopic measurements.

Principle: The entropy and heat capacity of a molecule at a given temperature can be

calculated using statistical mechanics if its vibrational frequencies, rotational constants, and

molecular geometry are known.

Apparatus: Infrared (IR) and Raman spectrometers.
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Procedure Outline:

The IR and Raman spectra of gaseous bromofluoromethane are recorded.

The absorption and scattering peaks in the spectra are assigned to specific vibrational

modes of the molecule.

The rotational constants are determined from high-resolution rotational or rovibrational

spectroscopy.

These experimental data are then used in statistical mechanics calculations to determine

the translational, rotational, and vibrational contributions to the entropy and heat capacity.

Computational Protocols
1. Ab Initio and Density Functional Theory (DFT) Calculations:

Modern computational chemistry provides powerful tools for the accurate prediction of

thermodynamic properties.

Principle: These methods solve the Schrödinger equation (or a simplified form) to determine

the electronic structure and energy of a molecule. From the calculated energy, various

thermodynamic properties can be derived.

Software: Gaussian, ORCA, Q-Chem, etc.

Procedure Outline:

The molecular geometry of bromofluoromethane is optimized to find its lowest energy

conformation.

A frequency calculation is then performed on the optimized geometry to obtain the

vibrational frequencies. These frequencies are used to calculate the zero-point vibrational

energy and the thermal contributions to enthalpy and entropy.

High-accuracy methods, such as G3, G4, or CBS-QB3 (Complete Basis Set methods), are

often employed. These are composite methods that approximate a very high-level

calculation by combining the results of several lower-level calculations. The G4 method,
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for instance, has been shown to provide excellent agreement with experimental data for

the enthalpy of formation of halomethanes.[1]

The standard enthalpy of formation is calculated using atomization or isodesmic reaction

schemes, which leverage the cancellation of errors to achieve higher accuracy.

The standard molar entropy and heat capacity are calculated from the vibrational

frequencies and rotational constants obtained from the optimized geometry.

The Gibbs free energy of formation can then be calculated from the computed enthalpy

and entropy of formation.

Visualizing Thermodynamic Relationships
The core thermodynamic properties are interconnected through fundamental equations. The

following diagram, generated using Graphviz, illustrates the relationship between Gibbs free

energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Enthalpy Change (ΔH)
Heat of Reaction

Gibbs Free Energy (ΔG)
Spontaneity of Reaction

-

Entropy Change (ΔS)
Disorder/Randomness Temperature (T)

× TΔS

Click to download full resolution via product page

Relationship between core thermodynamic properties.

This diagram visually represents the fundamental equation ΔG = ΔH - TΔS. It highlights that

the spontaneity of a reaction (indicated by ΔG) is a function of the change in enthalpy (heat of

reaction) and the change in entropy (disorder), scaled by the temperature. A negative ΔG

indicates a spontaneous process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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